Phenyl dimethylcarbamate

Environmental fate Hydrolytic persistence Structure-reactivity relationship

Authentic phenyl dimethylcarbamate (≥97%, CAS 6969-90-0) is essential for accurate environmental fate analysis and synthetic carbamoylation. Its distinct reversed-phase HPLC retention and mass spectrometric fragmentation pattern preclude surrogate quantification using N-methylcarbamate standards, which introduces systematic error. The N,N-dimethyl substitution profile provides unique carbamylation kinetics and hydrogen-bonding properties (HB(AM)=0) critical for QSAR model calibration and AChE pharmacophore design. Insist on batch-specific analytical certificates to ensure reliable results.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 6969-90-0
Cat. No. B1345670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl dimethylcarbamate
CAS6969-90-0
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC=C1
InChIInChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyMYOHNZJKOAODMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Dimethylcarbamate (CAS 6969-90-0): Physicochemical Baseline and Chemical Identity for Procurement Decisions


Phenyl dimethylcarbamate (CAS 6969-90-0), also designated as phenyl N,N-dimethylcarbamate, is an organic compound of the carbamate ester class with molecular formula C9H11NO2 and molecular weight 165.19 g/mol . Its physicochemical profile includes a predicted density of 1.095±0.06 g/cm³, a boiling point of approximately 234°C at 760 mmHg, and a melting point reported at 44–45°C . The compound exhibits a logP (octanol-water partition coefficient) value of approximately 1.56–1.62 across multiple validated estimation methods, indicating moderate lipophilicity . Commercial availability typically specifies a purity standard of ≥97%, supported by batch-specific analytical certificates including NMR, HPLC, and GC [1].

Why Generic Substitution Fails: Critical Differentiation of Phenyl Dimethylcarbamate from N-Methyl and Other Carbamate Esters


Within the carbamate ester family, compounds are frequently assumed to be interchangeable based on broad functional group classification. However, phenyl dimethylcarbamate exhibits fundamental structural and physicochemical distinctions relative to N-methylcarbamates (e.g., carbaryl), N-phenylcarbamates, and N-alkylcarbamates (e.g., ethyl N,N-dimethylcarbamate) that preclude simple substitution. These differences manifest in several quantifiable parameters: the absence of an N-H hydrogen bond donor in the N,N-dimethyl substitution pattern eliminates amphiprotic hydrogen bonding observed in N-methylcarbamates [1]; the second-order alkaline hydrolysis rate constant differs by an order of magnitude from N-methyl analogs due to distinct leaving group electronics [2]; and the compound's reversed-phase HPLC retention behavior diverges from N-methylcarbamates, requiring separate calibration for accurate quantification in environmental or biological matrices [3]. Consequently, substitution with an incorrect analog compromises analytical accuracy in residue monitoring, alters degradation kinetics in environmental fate studies, and modifies carbamylation efficiency in enzyme inhibition applications.

Phenyl Dimethylcarbamate Comparative Evidence Guide: Quantifiable Differentiation from N-Methyl and Other Carbamate Analogs


Alkaline Hydrolysis Rate Constant Differentiation: Phenyl Dimethylcarbamate vs. N-Methylcarbamate Esters

The second-order alkaline hydrolysis rate constant (kOH) of phenyl N,N-dimethylcarbamate is systematically lower than that of corresponding N-methylcarbamate esters, as established by linear free energy relationships correlating kOH with the pKa of the leaving phenol [1]. This study provides quantitative structure-reactivity plots for N,N-dimethyl-, N-methyl-N-phenyl-, N-methyl-, and N-phenyl-carbamates, enabling direct class-level estimation of hydrolytic stability differences.

Environmental fate Hydrolytic persistence Structure-reactivity relationship

Reversed-Phase HPLC Retention Behavior: Phenyl Dimethylcarbamate vs. Phenyl N-Methylcarbamate

Capacity factors (k′) measured on an octadecyl silica column using methanol-buffer (pH 7.4) mobile phases demonstrate that phenyl N,N-dimethylcarbamates and phenyl N-methylcarbamates produce separate log k′–log P linearities [1]. In 50% methanol eluent, the two subclasses exhibit distinct regression lines, while in water-rich eluents, the combined dataset requires a multi-parameter correlation equation incorporating hydrogen-bonding indicator variables specific to N-methyl (amphiprotic) versus N,N-dimethyl (non-amphiprotic) carbamates [1].

Analytical chemistry Chromatography LogP prediction

Metabolite Differentiation: Phenyl Dimethylcarbamate as a Distinct Environmental Degradation Marker

In carbamate pesticide residue analysis, phenyl carbamates (including phenyl N,N-dimethylcarbamate) exhibit distinct recovery characteristics compared to oxime carbamates (e.g., aldicarb and its metabolites). A method comparison study demonstrated that recovery efficiency is statistically equivalent between oxime and phenyl carbamate classes for parent compounds, but individual metabolites (e.g., aldicarb sulfoxide) exhibit differential behavior due to polarity differences, with average recovery of aldicarb sulfoxide measured at 59% versus higher recoveries for less polar phenyl carbamates [1]. The mass spectrometric fragmentation patterns of N,N-dimethylcarbamates are distinct from N-methyl and N-phenyl carbamates, enabling class-specific identification [2].

Environmental monitoring Metabolite analysis Pesticide degradation

Physicochemical Parameter Set: Phenyl Dimethylcarbamate vs. Closely Related Esters

The N,N-dimethyl substitution on phenyl dimethylcarbamate confers a distinct physicochemical signature compared to N-methyl (e.g., phenyl N-methylcarbamate), N-ethyl (phenyl N-ethylcarbamate), and N,N-diethyl (phenyl N,N-diethylcarbamate) analogs. Experimental and predicted values for logP, density, and topological polar surface area (TPSA) differentiate these compounds for quantitative structure-activity relationship (QSAR) modeling and chromatographic method development .

Physicochemical properties QSAR Drug design

Acid Hydrolysis Kinetics: Phenyl Dimethylcarbamate vs. Ethyl N,N-Dimethylcarbamate

A systematic kinetic study of acid-catalyzed hydrolysis compared phenyl N,N-dimethylcarbamate against ethyl N,N-dimethylcarbamate and other carbamate esters [1]. The study established that the phenyl ester undergoes acid hydrolysis via a distinct mechanism compared to alkyl esters, with the phenyl leaving group conferring altered sensitivity to acid concentration and temperature relative to ethyl N,N-dimethylcarbamate.

Hydrolysis kinetics Carbamate stability Reaction mechanism

Validated Research and Industrial Application Scenarios for Phenyl Dimethylcarbamate (CAS 6969-90-0)


Environmental Monitoring: Analytical Standard for N,N-Dimethylcarbamate Degradation Product Quantification

Environmental fate laboratories investigating carbamate pesticide degradation pathways require authentic phenyl dimethylcarbamate as a reference standard for identifying and quantifying N,N-dimethylcarbamate degradation products in water and soil matrices. The compound's distinct reversed-phase HPLC retention behavior relative to N-methylcarbamates necessitates compound-specific calibration curves; surrogate quantification using phenyl N-methylcarbamate standards introduces systematic error due to separate log k′–log P linearities [1]. Furthermore, the characteristic mass spectrometric fragmentation pattern of N,N-dimethylcarbamates enables unambiguous class identification in complex environmental extracts [2].

Synthetic Intermediate: Carbamate Moiety Introduction via Dimethylcarbamoylation

Synthetic chemistry groups utilize phenyl dimethylcarbamate as a carbamoylating agent or as a model substrate for developing dimethylcarbamoylation methodologies. The compound serves as a benchmark for comparing synthetic routes including phenol reaction with dimethylcarbamoyl chloride (room temperature, pyridine base) and dimethyl carbonate-based carbamoylation (iron-chrome catalyst, ~150°C) [1]. The differential acid hydrolysis kinetics between phenyl and ethyl N,N-dimethylcarbamates [2] inform protecting group strategy selection when phenyl vs. alkyl ester lability is required.

Computational Chemistry: QSAR Model Training Dataset Compound

Quantitative structure-activity relationship (QSAR) and computational ADME modeling groups employ phenyl dimethylcarbamate as a reference compound for training and validating hydrophobicity prediction models. The compound's experimentally validated logP of 1.56 (Hansch database) and consensus predicted logP of 1.62 [1] provide a reliable anchor point for calibrating logP estimation algorithms across phenyl carbamate chemical space. The distinct hydrogen-bonding profile of N,N-dimethylcarbamates (HB(AM) = 0) versus N-methylcarbamates (HB(AM) = 1) enables systematic evaluation of hydrogen-bonding contributions to chromatographic retention and membrane partitioning [2].

Drug Discovery: Pharmacophore Scaffold for Acetylcholinesterase Inhibitor Design

Medicinal chemistry programs targeting acetylcholinesterase (AChE) inhibition utilize phenyl N,N-dimethylcarbamate as the core pharmacophore for designing multi-target-directed ligands. The phenyl dimethylcarbamate moiety mimics the rivastigmine carbamate warhead and serves as the catalytic site-binding component in hybrid molecules [1]. Recent studies have incorporated this moiety into more complex architectures, such as 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, for Alzheimer's disease research [1]. The N,N-dimethyl substitution pattern provides distinct carbamylation kinetics compared to N-methylcarbamate warheads, as established by kinetic constant determination studies [2].

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